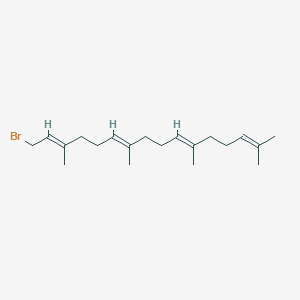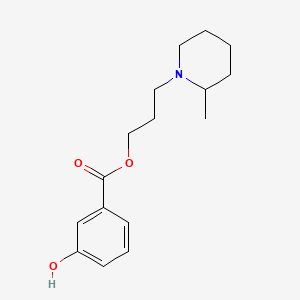![molecular formula C19H25N3S B13773950 Acetphenone 4-[1-adamantyl]-3-thiosemicarbazone](/img/structure/B13773950.png)
Acetphenone 4-[1-adamantyl]-3-thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetphenone 4-[1-adamantyl]-3-thiosemicarbazone is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is a derivative of acetophenone, which is an aromatic ketone, and incorporates a thiosemicarbazone moiety along with an adamantyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetphenone 4-[1-adamantyl]-3-thiosemicarbazone typically involves the reaction of acetophenone derivatives with thiosemicarbazide and adamantyl-containing reagents. . The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of heterogeneous catalysts and environmentally friendly solvents can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
Acetphenone 4-[1-adamantyl]-3-thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to thiosemicarbazide.
Substitution: The adamantyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiosemicarbazides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Acetphenone 4-[1-adamantyl]-3-thiosemicarbazone has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Acetphenone 4-[1-adamantyl]-3-thiosemicarbazone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes, such as nucleic acid synthesis and cell membrane integrity.
Pathways Involved: It affects the permeability of cell membranes, leading to disruption of cellular functions and ultimately cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetophenone: A simpler aromatic ketone with various industrial and pharmaceutical applications.
Thiosemicarbazones: A class of compounds known for their antimicrobial and anticancer properties.
Adamantane Derivatives: Compounds containing the adamantyl group, known for their antiviral and neuroprotective activities.
Uniqueness
Acetphenone 4-[1-adamantyl]-3-thiosemicarbazone is unique due to the combination of the acetophenone, thiosemicarbazone, and adamantyl moieties. This unique structure imparts a broad spectrum of biological activities and makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C19H25N3S |
|---|---|
Poids moléculaire |
327.5 g/mol |
Nom IUPAC |
1-(1-adamantyl)-3-[(E)-1-phenylethylideneamino]thiourea |
InChI |
InChI=1S/C19H25N3S/c1-13(17-5-3-2-4-6-17)21-22-18(23)20-19-10-14-7-15(11-19)9-16(8-14)12-19/h2-6,14-16H,7-12H2,1H3,(H2,20,22,23)/b21-13+ |
Clé InChI |
JKUXPOPBOILPSG-FYJGNVAPSA-N |
SMILES isomérique |
C/C(=N\NC(=S)NC12CC3CC(C1)CC(C3)C2)/C4=CC=CC=C4 |
SMILES canonique |
CC(=NNC(=S)NC12CC3CC(C1)CC(C3)C2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Chloro(pentamethylcyclopentadienyl){2-{1-[(4-methoxyphenyl)imino-kN]ethyl}naphthyl-kC}iridium(III)](/img/structure/B13773878.png)

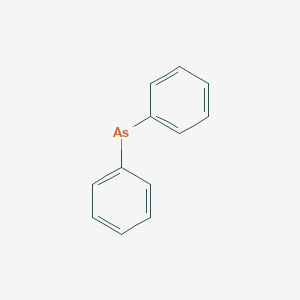
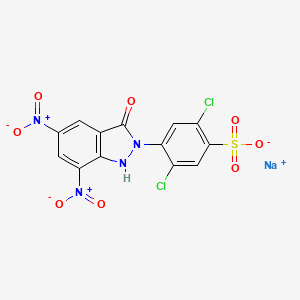

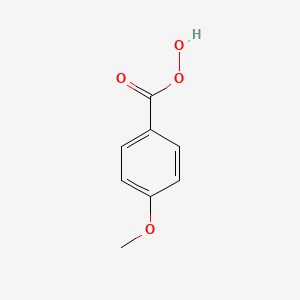

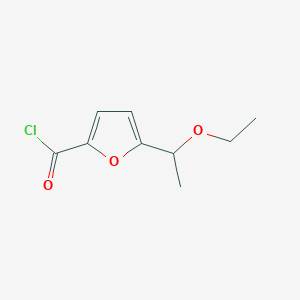
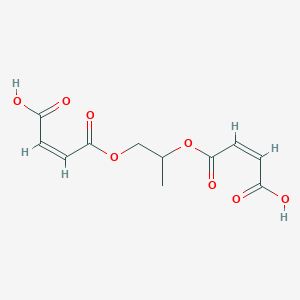
![Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B13773934.png)
